molecular formula C18H16F3N3O3 B4052606 {4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone

{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone

Cat. No.: B4052606
M. Wt: 379.3 g/mol
InChI Key: YAZYLROPRKUUDJ-UHFFFAOYSA-N
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Description

{4-[4-Nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}(phenyl)methanone is a useful research compound. Its molecular formula is C18H16F3N3O3 and its molecular weight is 379.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-benzoyl-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is 379.11437587 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Metabolism in Drug Development

  • Mette G. Hvenegaard et al. (2012) explored the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the role of cytochrome P450 enzymes in its oxidative metabolism. This study emphasizes the importance of understanding the metabolic fate of piperazine derivatives in drug development (Hvenegaard et al., 2012).

Antimicrobial Activity

  • D. Yung, D. E. Mahony, and L. Whitehouse (1971) reported the synthesis and in vitro antimicrobial evaluation of hydrazones of 1-phenyl-, 1-benzyl-, and 1-benzhydryl-4-aminopiperazines against various bacterial and fungal strains. The study identified compounds with bactericidal and bacteriostatic actions, contributing to the development of new antimicrobial agents (Yung et al., 1971).

Anti-inflammatory and Analgesic Activities

  • Meriç Köksal et al. (2007) synthesized a novel series of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones and assessed their in vivo anti-inflammatory and analgesic activities. The study found compounds with significant inhibitory ratios and analgesic activities, suggesting potential for further evaluation as anti-inflammatory agents (Köksal et al., 2007).

Antipsychotic Potential

  • A. Reitz et al. (1995) prepared and evaluated N1-(2-Alkoxyphenyl)piperazines with an N4-benzyl group for antipsychotic activity. The study's findings on receptor affinity and in vivo activity contribute to the understanding of the structural requirements for potential antipsychotic agents (Reitz et al., 1995).

Properties

IUPAC Name

[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)15-12-14(24(26)27)6-7-16(15)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZYLROPRKUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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